molecular formula C7H8N2O B1506237 2,3-Dihydrofuro[3,2-b]pyridin-5-amine

2,3-Dihydrofuro[3,2-b]pyridin-5-amine

Cat. No.: B1506237
M. Wt: 136.15 g/mol
InChI Key: MNFATGGLUXHNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[3,2-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused dihydrofuran (oxygen-containing) and pyridine ring system, with an amine group at the 5-position. The compound is commercially available at premium pricing (e.g., €2,048.00/g for 2,3-Dihydrofuro[2,3-b]pyridin-5-amine in ), indicating its niche applications in medicinal chemistry or materials science.

Q & A

Basic Research Questions

Q. What are the most effective synthetic methodologies for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine?

  • Methodological Answer : The compound is synthesized via:

  • Sodium Borohydride-Mediated Heterocyclization : Starting from 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, sodium borohydride induces double reduction and heterocyclization to yield the dihydrofuropyridine core .

  • Vilsmeier-Type Reactions : Dimethylaminoalkenoyl cyclopropanes undergo cyclization under Vilsmeier conditions (POCl₃/DMF) to form 2,3-dihydrofuropyridinones, which can be derivatized to the target amine .

  • Annulation with α,β-Unsaturated Imines : Aurone-derived imines react with terminal alkynes in the presence of triethylamine to construct the fused dihydrofuropyridine framework .

    Table 1 : Comparison of Synthetic Routes

    MethodCatalyst/ReagentYield RangeKey Reference
    Sodium Borohydride CyclizationNaBH₄50-70%
    Vilsmeier ReactionPOCl₃/DMF60-80%
    Annulation with IminesEt₃N65-85%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused dihydrofuran-pyridine ring system. Key signals include δ 4.2–4.8 ppm (dihydrofuran protons) and δ 6.5–7.5 ppm (pyridine protons).
  • X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related dihydrofuropyridines (e.g., Haspin kinase inhibitor complexes) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 164.09 g/mol).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in arylations .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing agents like NaBH₄ require anhydrous conditions .
  • Purification Strategies : Use preparative TLC or column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate pure diastereomers .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer :

  • Substituent Effects : Fluorine or trifluoromethyl groups (e.g., in 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) may alter bioactivity by modulating lipophilicity or target binding .
  • Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs. For example, inconsistent antifungal activity data may arise from differences in microbial strains .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental discrepancies .

Q. What strategies enable diastereoselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily introduce enantiopure groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) in annulation reactions to favor trans-dihydrofuran configurations .

Q. Data Analysis and Validation

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :

  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C₈H₈N₂O: C 64.85%, H 5.44%, N 18.91%).
  • Melting Point Consistency : Sharp melting points (e.g., 145–147°C) indicate high crystallinity .

Q. Note on Sources

All methodologies are derived from peer-reviewed journals (e.g., J. Org. Chem., Organic Letters) and authoritative databases (PubChem, CAS). Commercial or non-peer-reviewed platforms (e.g., BenchChem) are excluded per guidelines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Commercial Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Price (1g) Key References
2,3-Dihydrofuro[3,2-b]pyridin-5-amine Dihydrofuro[3,2-b]pyridine -NH₂ at C5 Not explicitly stated Not listed -
2,3-Dihydrofuro[2,3-b]pyridin-5-amine Dihydrofuro[2,3-b]pyridine -NH₂ at C5 Not explicitly stated €2,048.00
1H-Pyrrolo[3,2-b]pyridin-5-amine Pyrrolo[3,2-b]pyridine -NH₂ at C5; nitrogen-containing fused ring C₇H₇N₃ €54.00 (250 mg)
5-[(2,3-Dichlorophenyl)sulfanyl]-3H-imidazo[4,5-b]pyridin-2-amine Imidazo[4,5-b]pyridine -NH₂ at C2; sulfanyl and dichlorophenyl groups C₁₂H₈Cl₂N₄S Not listed

Key Observations :

  • Ring Saturation : The dihydrofuro derivatives (e.g., [3,2-b] vs. [2,3-b] isomers) exhibit partial saturation, reducing aromaticity compared to fully unsaturated analogs like pyrrolo-pyridines. This may enhance solubility but reduce stability .
  • Heteroatom Position: Furan oxygen vs. pyrrole nitrogen alters electronic properties.

Table 3: Property Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Bioactivity Insights
This compound ~150 (estimated) 1.2 (estimated) Moderate in DMSO Not directly reported; analogs used in kinase inhibitors
(3-Nitro-5-trifluoromethyl-pyridin-2-yl)-(tetrahydro-furan-2-ylmethyl)-amine 291.23 2.8 Low aqueous Potential agrochemical applications
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine 281.28 3.1 Lipid-soluble Intermediate in CNS-targeting drugs

Key Trends :

  • Lipophilicity : Trifluoromethyl and nitro groups (e.g., ) increase LogP, reducing aqueous solubility but enhancing membrane permeability.
  • Bioactivity : Amine-substituted dihydrofuro-pyridines are hypothesized to mimic purine scaffolds, making them candidates for nucleotide-binding protein inhibitors .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridin-5-amine

InChI

InChI=1S/C7H8N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2,(H2,8,9)

InChI Key

MNFATGGLUXHNDC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2,3-dihydrofuro[3,2-b]pyridine (7.41 g, 44.6 mmol) in methanol (100 mL) was added palladium-carbon powder (500 mg), and the mixture was stirred at room temperature for 16 hr under a hydrogen atmosphere. The catalyst was filtered through celite, and the filtrate was concentrated under reduced pressure. The residue was purified by recrystallization (ethyl acetate/hexane) to give the title compound (4.87 g, yield 80%).
Quantity
7.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.